5-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4OS/c1-20(2)15-17-8-9-7-10(3-4-11(9)19-15)18-14(21)12-5-6-13(16)22-12/h5-6,8,10H,3-4,7H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOIOSXAGQAYPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
5-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-2-carboxamide is a novel compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
- Molecular Formula : C₁₅H₁₇ClN₄OS
- Molecular Weight : 336.8 g/mol
- CAS Number : 2097927-46-1
The compound's biological activity is primarily attributed to its interaction with specific molecular targets within biological systems. These targets include enzymes and receptors involved in various cellular processes. For example, it may modulate the activity of proteins that play a critical role in cell signaling pathways, potentially leading to therapeutic effects against cancer and other diseases.
Anticancer Activity
Recent studies have illustrated the compound's promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including:
- K562 (chronic myeloid leukemia) : Exhibited IC₅₀ values ranging from 8.5 μM to 14.9 μM.
- HeLa (cervical cancer) : IC₅₀ values between 8.9 μM and 15.1 μM.
- MDA-MB-361 (breast cancer) : Comparable or superior cytotoxicity to cisplatin with IC₅₀ values from 12.7 μM to 25.6 μM .
Mechanism of Anticancer Action
The anticancer effects are believed to be mediated through apoptosis induction via both extrinsic and intrinsic signaling pathways. The compound's ability to trigger these pathways suggests a multifaceted approach to inhibiting tumor growth .
Table: Summary of Biological Activities
| Activity Type | Target Cell Lines | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Anticancer | K562 | 8.5 - 14.9 | |
| Anticancer | HeLa | 8.9 - 15.1 | |
| Anticancer | MDA-MB-361 | 12.7 - 25.6 |
Study on Anticancer Activity
In a comparative study involving several tetrahydroquinazoline derivatives, the compound displayed significant cytotoxic effects against various cancer cell lines while demonstrating lower toxicity towards normal human fibroblasts. This selectivity indicates its potential as a targeted therapeutic agent .
In Vitro Studies
In vitro studies have confirmed that treatment with the compound leads to reduced cell viability in malignant cells while sparing normal cells, highlighting its therapeutic window and potential for further development into anticancer drugs .
Scientific Research Applications
Medicinal Chemistry
The compound's structural complexity allows for potential therapeutic applications. Research indicates that it may interact with various biological targets, including enzymes and receptors involved in disease processes. The mechanism of action typically involves binding to these targets, thereby modulating their activity and influencing cellular signaling pathways.
Case Study: Anti-Cancer Properties
A study explored the anti-cancer effects of similar tetrahydroquinazoline derivatives, demonstrating their ability to inhibit tumor growth in vitro and in vivo models. This suggests that 5-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-2-carboxamide could exhibit similar properties, warranting further investigation into its efficacy against various cancer types .
Antimicrobial Activity
Research has shown that compounds with similar structures possess antimicrobial properties. The interaction of the compound with bacterial enzymes could lead to the development of new antibiotics or anti-virulence agents. For instance, studies on quinazoline derivatives indicate their potential as inhibitors of bacterial toxins .
Case Study: Inhibition of Bacterial Toxins
Inhibitors based on quinazoline structures have been shown to effectively block the activity of ExoA, a virulence factor produced by certain pathogenic bacteria. This opens avenues for developing therapeutic agents that target bacterial infections .
Agricultural Applications
The compound's structural analogs have been explored for insecticidal properties. Tetrahydroquinazoline derivatives have shown effectiveness in controlling agricultural pests, leading to interest in developing formulations based on this class of compounds for crop protection .
Case Study: Insecticidal Properties
Research into substituted tetrahydroquinazolines has demonstrated their efficacy in controlling specific insect populations in agricultural settings, suggesting that similar compounds could be developed for effective pest management strategies .
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Preparation of the Thiophene Ring : Utilizing chlorinating agents and amines.
- Introduction of the Carboxamide Group : Employing appropriate coupling reactions.
- Synthesis of the Tetrahydroquinazoline Core : Through cyclization reactions under controlled conditions.
These synthetic routes require optimization to ensure high yield and purity, often utilizing polar aprotic solvents and temperature control throughout the process.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights key structural analogs and their distinguishing features:
Key Comparative Insights
Core Heterocycle Influence :
- Thiophene vs. Thiazole (Dasatinib) : Thiophene’s sulfur atom offers distinct electronic properties compared to thiazole’s nitrogen-sulfur system. Dasatinib’s thiazole core is critical for kinase inhibition, suggesting that substituting thiophene may alter target selectivity .
- Tetrahydroquinazoline vs. Benzimidazole () : The tetrahydroquinazoline scaffold (partially saturated) may confer conformational flexibility compared to the rigid benzimidazole system.
Substituent Effects: Chlorine: Present in both the target compound and ’s analogs (e.g., compound 9: 4-chlorobenzylidene), chlorine enhances lipophilicity and stability. Chloro-substituted compounds in exhibit higher melting points (e.g., 186–187°C for compound 9 vs. 147–148°C for non-chloro analogs) . Dimethylamino Group: Improves solubility (as seen in ’s pyridine derivative) and may act as a hydrogen-bond acceptor.
Biological Activity: Enzyme Inhibition: highlights acetylcholinesterase (AChE) and α-glucosidase inhibition by sesquiterpenes, but the target compound’s dimethylamino and chloro groups may target different enzymes (e.g., kinases or proteases).
Synthetic Complexity :
- The target compound’s synthesis likely parallels ’s Dasatinib route (carboxamide coupling and heterocyclic ring formation) but with fewer steps due to the absence of a piperazinyl group.
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-2-carboxamide?
- Methodological Answer : The compound can be synthesized via coupling reactions between thiophene-2-carboxylic acid derivatives and substituted quinazolin-6-amine intermediates. For example, General Procedure A (as in ) involves activating the carboxylic acid (e.g., using EDCI/HOBt) and reacting it with the amine in a polar aprotic solvent like DMF or acetonitrile. Purification typically employs column chromatography (e.g., dichloromethane/ethyl acetate gradients) to isolate the product, with yields optimized by controlling reaction time and temperature .
Q. How is the compound characterized structurally?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- ¹H/¹³C NMR : Peaks for the dimethylamino group (δ ~2.95 ppm, singlet) and tetrahydroquinazoline protons (δ ~1.68–2.82 ppm, multiplet) are diagnostic .
- HRMS : Validates molecular weight (e.g., calculated vs. observed m/z for [M+H]+) .
- IR : Confirms carboxamide C=O stretching (~1650–1700 cm⁻¹) .
Q. What solvents and conditions are optimal for solubility studies?
- Methodological Answer : The compound’s solubility is influenced by its polar carboxamide and dimethylamino groups. DMSO or DMF is typically used for stock solutions due to high polarity. For aqueous solubility, co-solvents like PEG-400 or cyclodextrin-based formulations are recommended .
Advanced Research Questions
Q. How can synthetic yields be improved for this compound?
- Methodological Answer : Low yields often arise from steric hindrance at the quinazoline amine site. Strategies include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) and improves regioselectivity.
- Catalytic additives : Use of DMAP or triethylamine to enhance coupling efficiency .
- Byproduct analysis : Monitor intermediates via TLC or LC-MS to identify side reactions (e.g., hydrolysis of the dimethylamino group) .
Q. What computational methods predict metabolic stability or aldehyde oxidase (AO) susceptibility?
- Methodological Answer : AO-mediated metabolism can be modeled using:
- Docking studies : Assess interactions with AO’s active site (e.g., via AutoDock Vina).
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing chloro groups) with metabolic half-life. ’s HRMS data can validate predicted metabolites .
Q. How to resolve contradictions in reported biological activities of structurally related compounds?
- Methodological Answer : Discrepancies may stem from assay conditions (e.g., pH-dependent antimicrobial activity in ). Standardize protocols:
- Dose-response curves : Use a unified cell line (e.g., HepG2 for cytotoxicity) and controls.
- SAR analysis : Compare substituent effects (e.g., thiophene vs. thiazole rings in ) to identify pharmacophores .
Q. What strategies optimize selectivity in kinase inhibition assays?
- Methodological Answer : The tetrahydroquinazoline core may target ATP-binding pockets. Use:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
